molecular formula C23H14N2O4 B435839 Phenacyl 4-(2,3-dicyanophenoxy)benzoate CAS No. 355436-66-7

Phenacyl 4-(2,3-dicyanophenoxy)benzoate

Cat. No.: B435839
CAS No.: 355436-66-7
M. Wt: 382.4g/mol
InChI Key: FRWSPERRESJTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenacyl 4-(2,3-dicyanophenoxy)benzoate is an organic compound with the molecular formula C23H14N2O4 It is a derivative of benzoate and is characterized by the presence of both phenyl and dicyanophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 4-(2,3-dicyanophenoxy)benzoate typically involves the esterification of 2-oxo-2-phenylethyl benzoate with 2,3-dicyanophenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 4-(2,3-dicyanophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and dicyanophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenacyl 4-(2,3-dicyanophenoxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenacyl 4-(2,3-dicyanophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-phenylethyl 4-(3,4-dicyanophenoxy)benzoate: Similar structure but with different positioning of the dicyanophenoxy group.

    2-Oxo-2-phenylethyl benzoate: Lacks the dicyanophenoxy group, making it less reactive in certain chemical reactions.

    Phenacyl 4-(2,3-dicyanophenoxy)benzoate derivatives: Various derivatives with modifications to the phenyl or dicyanophenoxy groups.

Uniqueness

This compound is unique due to the presence of both phenyl and dicyanophenoxy groups, which confer distinct chemical reactivity and potential biological activity

Properties

CAS No.

355436-66-7

Molecular Formula

C23H14N2O4

Molecular Weight

382.4g/mol

IUPAC Name

phenacyl 4-(2,3-dicyanophenoxy)benzoate

InChI

InChI=1S/C23H14N2O4/c24-13-18-7-4-8-22(20(18)14-25)29-19-11-9-17(10-12-19)23(27)28-15-21(26)16-5-2-1-3-6-16/h1-12H,15H2

InChI Key

FRWSPERRESJTFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N

Origin of Product

United States

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